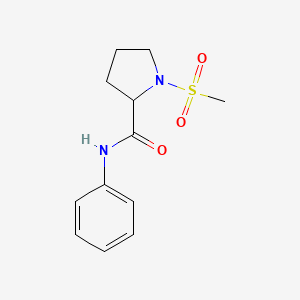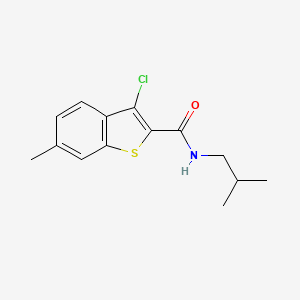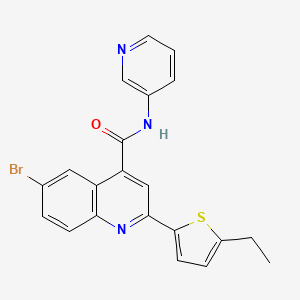![molecular formula C15H16N2OS B11123431 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B11123431.png)
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a fascinating compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic molecules containing sulfur and nitrogen atoms at positions 1 and 3, respectively . This compound’s unique structure combines a cyclopropane ring with a thiazole moiety, making it an intriguing target for research.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide. One approach involves cyclization of an appropriate precursor containing both the cyclopropane and thiazole fragments. The reaction conditions may vary, but typically involve the use of suitable reagents and catalysts.
Industrial Production:: While industrial-scale production methods for this specific compound are not widely documented, laboratory-scale synthesis provides valuable insights. Researchers have explored diverse strategies to access similar 2,4-disubstituted thiazole derivatives, which can serve as precursors for this compound .
Chemical Reactions Analysis
Reactivity:: N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide may undergo various chemical reactions, including oxidation, reduction, and substitution. The choice of reagents and reaction conditions significantly influences the outcome.
Major Products:: The specific products formed during these reactions depend on the substituents and reaction pathways. Detailed investigations are necessary to elucidate the precise transformation pathways.
Scientific Research Applications
Chemistry:: Researchers explore the compound’s reactivity, stability, and potential as a building block for novel molecules. Its unique structure may inspire new synthetic methodologies.
Biology and Medicine:: N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide could exhibit biological activities due to its structural features. Studies may investigate its interactions with enzymes, receptors, or cellular components.
Industry:: Applications in materials science, catalysis, or drug discovery are conceivable. further research is needed to unlock its full potential.
Mechanism of Action
The compound’s mechanism of action remains an open question. Researchers would explore its molecular targets, signaling pathways, and potential therapeutic effects.
Properties
Molecular Formula |
C15H16N2OS |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H16N2OS/c1-2-10-3-5-11(6-4-10)13-9-19-15(16-13)17-14(18)12-7-8-12/h3-6,9,12H,2,7-8H2,1H3,(H,16,17,18) |
InChI Key |
CKFNTZVWHNZHOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B11123356.png)
![2-(Furan-2-ylmethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11123357.png)
![5-(morpholin-4-yl)-2-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile](/img/structure/B11123362.png)
![4-[(2-Ethylhexyl)amino]-4-oxobutanoic acid](/img/structure/B11123369.png)
![ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B11123370.png)
![N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide](/img/structure/B11123371.png)

![4-{[4-(benzyloxy)phenyl]carbonyl}-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11123386.png)
![N-[(4-fluorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11123393.png)
methanone](/img/structure/B11123394.png)


![N-(4-methylphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11123423.png)

